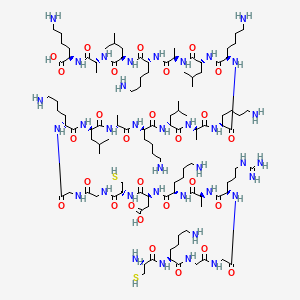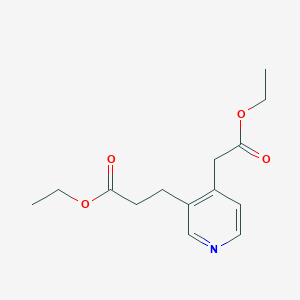
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-pyridinepropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate is an ester compound characterized by its unique structure, which includes a pyridine ring substituted with an ethoxy-oxoethyl group. Esters like this one are known for their pleasant odors and are often used in various applications, including perfumes and flavoring agents .
Vorbereitungsmethoden
The synthesis of Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate typically involves esterification reactions. One common method is the reaction of 3-(4-(2-ethoxy-2-oxoethyl)pyridin-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Analyse Chemischer Reaktionen
Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The ester is used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyridine ring may also play a role in binding to specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavoring and perfumes.
Ethyl benzoate: Used in perfumes and as a solvent.
Eigenschaften
Molekularformel |
C14H19NO4 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
ethyl 3-[4-(2-ethoxy-2-oxoethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)6-5-12-10-15-8-7-11(12)9-14(17)19-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
KCSDEOYKWJKYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(C=CN=C1)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


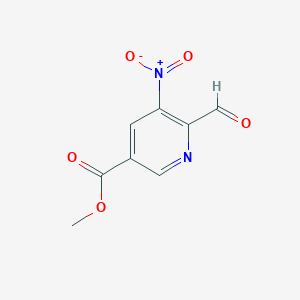
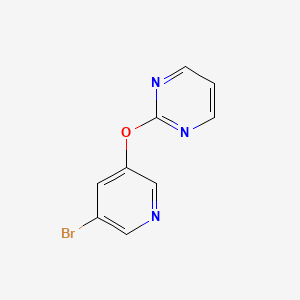
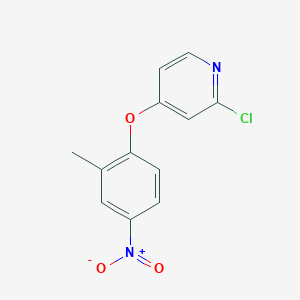
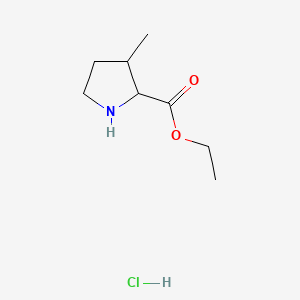


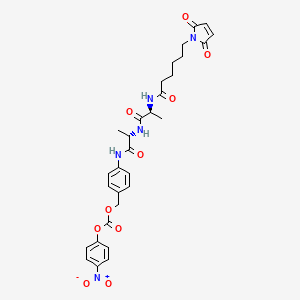
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
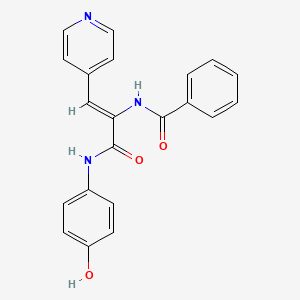

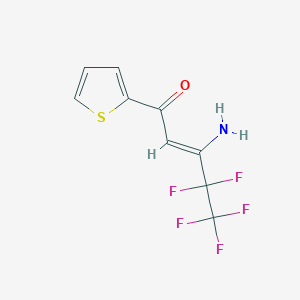
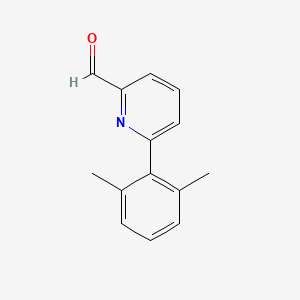
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
